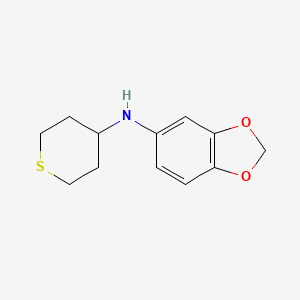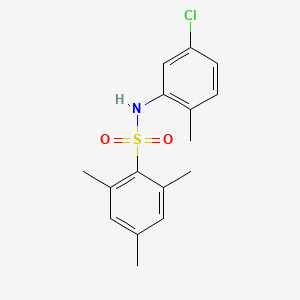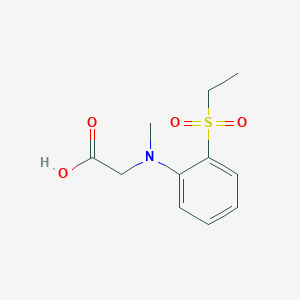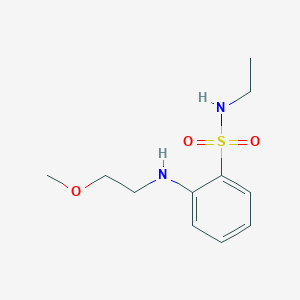
N-(thian-4-yl)-1,3-benzodioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thian-4-yl)-1,3-benzodioxol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of compounds known as thianthrene derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(thian-4-yl)-1,3-benzodioxol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and inflammation. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been suggested that it may inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(thian-4-yl)-1,3-benzodioxol-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have antioxidant properties and may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(thian-4-yl)-1,3-benzodioxol-5-amine in lab experiments is its potential therapeutic properties. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties.
One limitation of using N-(thian-4-yl)-1,3-benzodioxol-5-amine in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(thian-4-yl)-1,3-benzodioxol-5-amine. One area of interest is its potential use as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs.
Another area of interest is its anti-inflammatory properties. Additional studies could investigate its effects on different inflammatory conditions and its potential use as a treatment for these conditions.
Finally, more research is needed to understand the mechanism of action of N-(thian-4-yl)-1,3-benzodioxol-5-amine. This could involve studying its effects on different enzymes and signaling pathways involved in cell growth and inflammation. Understanding its mechanism of action could help identify additional potential therapeutic applications for this compound.
合成法
The synthesis of N-(thian-4-yl)-1,3-benzodioxol-5-amine involves the reaction of 4-chlorothianthrene with 1,3-benzodioxol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-(thian-4-yl)-1,3-benzodioxol-5-amine has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-viral properties against the hepatitis C virus.
特性
IUPAC Name |
N-(thian-4-yl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-11-12(15-8-14-11)7-10(1)13-9-3-5-16-6-4-9/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXQUMQDPPMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thian-4-yl)-1,3-benzodioxol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)

![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)